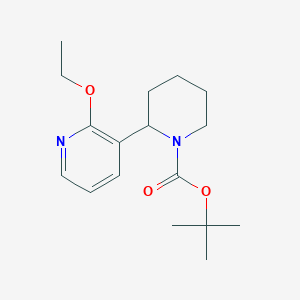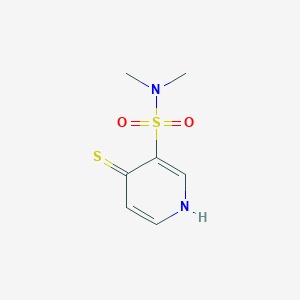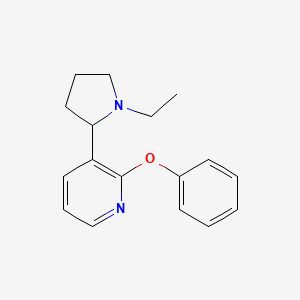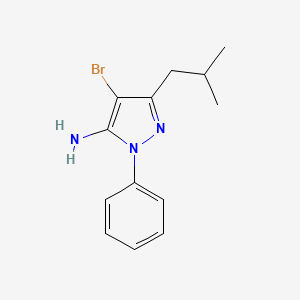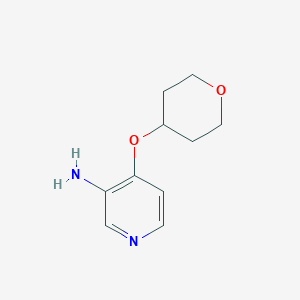
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is an organic compound that features a pyridine ring substituted with an amine group and a tetrahydropyran-4-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-hydroxy-3-aminopyridine with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF are typical.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The tetrahydropyran-4-yloxy group may enhance the compound’s binding affinity and specificity by providing additional hydrogen bonding or hydrophobic interactions .
類似化合物との比較
Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.
4-Aminotetrahydropyran: Contains a tetrahydropyran ring with an amine group but lacks the pyridine ring.
Tetrahydropyran: A simpler structure without the pyridine ring or amine group
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is unique due to the combination of a pyridine ring, an amine group, and a tetrahydropyran-4-yloxy group
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
4-(oxan-4-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c11-9-7-12-4-1-10(9)14-8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6,11H2 |
InChIキー |
CTVUXMZZIVIDMW-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC2=C(C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

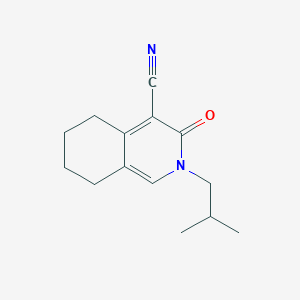
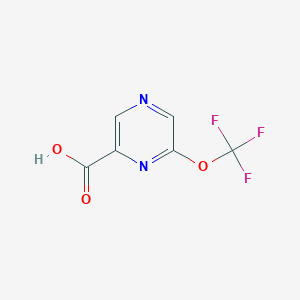
![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
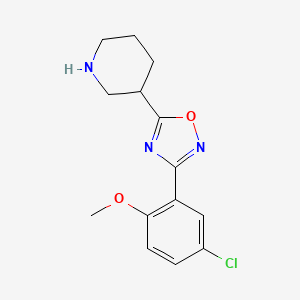
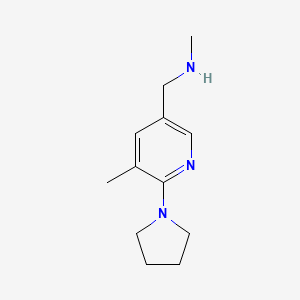

![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
